ECHS1 Hydratase Activity: Tiglyl-CoA vs Crotonyl-CoA — 8-Fold Lower Catalytic Rate and 4.5-Fold Higher Km
In a direct enzyme kinetic comparison using purified human short-chain enoyl-CoA hydratase (ECHS1, EC 4.2.1.17), tiglyl-CoA ((2E)-2-methylbutenoyl-CoA) exhibits profoundly lower catalytic efficiency than the straight-chain analog crotonyl-CoA ((2E)-butenoyl-CoA). Tiglyl-CoA displays a Km of 57.87 μM and a Vmax of 6.66 μmol/min/mg, yielding only 12% relative Vmax compared to crotonyl-CoA (Km = 12.75 μM, Vmax = 54.64 μmol/min/mg, set as 100%) [1]. The Km difference of approximately 4.5-fold indicates weaker apparent binding affinity, while the approximately 8.2-fold reduction in Vmax demonstrates that even when bound, tiglyl-CoA is turned over far less efficiently by ECHS1's catalytic machinery. The 3-methyl positional isomer 3-methylcrotonyl-CoA shows intermediate behavior (Km = 45.83 μM, Vmax = 49.02, 90% relative Vmax), confirming that the 2-methyl substitution specifically disrupts hydration, not just any methylation [1].
| Evidence Dimension | ECHS1 hydratase catalytic efficiency (Km and Vmax) |
|---|---|
| Target Compound Data | Tiglyl-CoA: Km = 57.87 μM, Vmax = 6.66 μmol/min/mg, Relative Vmax = 12% |
| Comparator Or Baseline | Crotonyl-CoA: Km = 12.75 μM, Vmax = 54.64 μmol/min/mg, Relative Vmax = 100%; 3-Methylcrotonyl-CoA: Km = 45.83 μM, Vmax = 49.02 μmol/min/mg, Relative Vmax = 90% |
| Quantified Difference | Tiglyl-CoA vs Crotonyl-CoA: Km ~4.5-fold higher; Vmax ~8.2-fold lower; Relative Vmax 12% vs 100% |
| Conditions | Purified human ECHS1 enzyme; substrate concentrations varied; assay pH and temperature as per standard hydratase conditions (37°C, pH 7.5–8.0) |
Why This Matters
Procurement of tiglyl-CoA is essential when the experimental objective is to measure or distinguish the contribution of the peroxisomal EHHADH-dependent hydration pathway versus the canonical mitochondrial ECHS1 pathway, since crotonyl-CoA cannot serve as a surrogate for the branched-chain substrate at ECHS1.
- [1] Yamada K, et al. Short-chain enoyl-CoA hydratase (ECHS1) substrate specificity: kinetic parameters for crotonyl-CoA, acryloyl-CoA, 3-methylcrotonyl-CoA, tiglyl-CoA, and methacrylyl-CoA. Supplementary Table, J Med Genet. 2015. Data accessed via JMG highwire markup expansion. View Source
